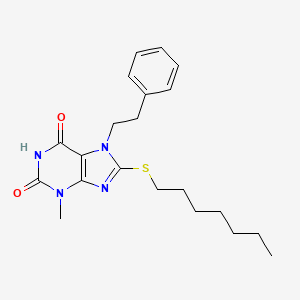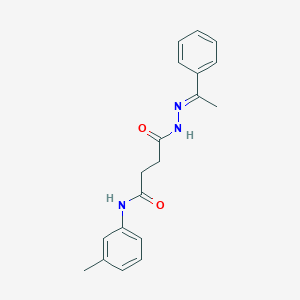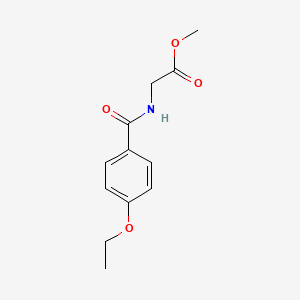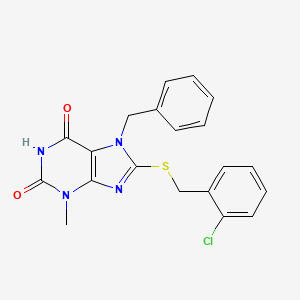![molecular formula C19H18ClNO4S B11990729 ethyl 5-acetyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11990729.png)
ethyl 5-acetyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the acrylamide group: This step involves the reaction of the thiophene derivative with acryloyl chloride in the presence of a base such as triethylamine.
Substitution with the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction using 4-chlorophenylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: 4-chlorophenylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the development of organic electronic materials due to its conductive properties.
作用機序
The mechanism of action of 5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-cancer properties may be due to its ability to inhibit specific kinases involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-methylthiophen-2-yl)acrylamide
- 4-Methyl-2-(3-(4-chlorophenyl)acryloylamino)thiophene-3-carboxylic acid
Uniqueness
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, combined with the acrylamide and ester groups, makes it a versatile compound for various applications.
特性
分子式 |
C19H18ClNO4S |
|---|---|
分子量 |
391.9 g/mol |
IUPAC名 |
ethyl 5-acetyl-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO4S/c1-4-25-19(24)16-11(2)17(12(3)22)26-18(16)21-15(23)10-7-13-5-8-14(20)9-6-13/h5-10H,4H2,1-3H3,(H,21,23)/b10-7+ |
InChIキー |
IJAPCPUFCPPVCX-JXMROGBWSA-N |
異性体SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11990669.png)


![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)


![Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990717.png)
![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
